molecular formula C23H22FN7O B2407765 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea CAS No. 1013836-31-1

1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2407765
CAS No.: 1013836-31-1
M. Wt: 431.475
InChI Key: GIAHKDLAPFRWBU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical tool for investigating the regulated cell death pathway of necroptosis, a process distinct from apoptosis that is characterized by plasma membrane rupture and release of intracellular components, contributing to inflammation and disease pathogenesis. By specifically targeting the kinase activity of RIPK1, a key regulator at the crossroads of cell survival, apoptosis, and necroptosis, this inhibitor allows researchers to dissect the complex signaling networks within the TNF signaling pathway. Its primary research value lies in its application across various disease models, including neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , ischemic-reperfusion injury , and systemic inflammatory response syndrome (SIRS) . The use of this specific RIPK1 inhibitor enables the pharmacological validation of RIPK1's role in these pathological contexts, providing insights for potential therapeutic strategies aimed at modulating inflammatory cell death.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-14-15(2)30-31(16(14)3)22-13-12-21(28-29-22)25-18-8-10-20(11-9-18)27-23(32)26-19-6-4-17(24)5-7-19/h4-13H,1-3H3,(H,25,28)(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAHKDLAPFRWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19FN6O\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{6}\text{O}

Research indicates that this compound exhibits anticancer activity by targeting specific molecular pathways involved in cancer cell proliferation and survival. The presence of the pyrazole and pyridazine moieties is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that the compound shows significant antiproliferative effects against various cancer cell lines. For instance:

  • HepG2 (liver cancer) : The compound exhibited a mean growth inhibition percentage of 54.25%.
  • HeLa (cervical cancer) : A growth inhibition percentage of 38.44% was observed.
  • Importantly, it showed minimal toxicity towards normal fibroblasts (GM-6114), with a growth percentage of 80.06% .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and phenyl groups can significantly affect the biological activity of the compound. For example:

  • Substituting different alkyl and aryl groups at position N1 of the pyrazole resulted in a loss of antiproliferative activity against tested cell lines.
  • Compounds with more embedded substituents demonstrated enhanced anti-inflammatory properties .

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Activity Notes
HepG226AntiproliferativeSignificant inhibition observed
HeLa49.85AntiproliferativeModerate inhibition
GM-6114>80Non-toxicMinimal effect on normal cells

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells : Wei et al. reported that derivatives of pyrazole, including this compound, showed significant inhibition of HepG2 cell growth with an IC50 value indicating effective concentration for therapeutic use .
  • Pyridazine Derivatives : Research conducted by Xia et al. demonstrated that compounds with pyridazine derivatives exhibited potent antitumor activity, suggesting a synergistic effect when combined with pyrazole structures .

Scientific Research Applications

Key Features

  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Pyridazin Moiety : Contributes to the compound's ability to interact with biological targets.
  • Urea Linkage : Often associated with increased potency in drug candidates.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of urea derivatives. For instance, compounds similar to 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea have been synthesized and tested against various cancer cell lines.

Case Study: Anticancer Screening

A study synthesized several urea derivatives and evaluated their activity against the National Cancer Institute (NCI)-60 cell line panel. Compounds exhibiting significant growth inhibition were identified, with some showing IC50 values in the low micromolar range, indicating strong antiproliferative effects against melanoma and renal cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications to the urea moiety or substituents on the phenyl rings can significantly affect biological activity. For instance:

  • Substituents with varying electronic properties can enhance or diminish antiproliferative effects.
  • The introduction of hydrogen bond donors has been shown to improve binding affinity to target proteins .

Other Biological Activities

Beyond anticancer applications, compounds similar to this compound may exhibit other biological activities such as:

  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some studies suggest that modifications to similar structures could yield anti-inflammatory agents .

Summary of Antiproliferative Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound ASK-MEL-5 (Melanoma)2.5Apoptosis
Compound BA498 (Renal Cancer)1.8Cell Cycle Arrest
Compound CMDA-MB-468 (Breast Cancer)3.0Apoptosis

Structure Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased lipophilicity
Urea Linkage VariationAltered binding affinity
Hydrogen Bond DonorsEnhanced potency

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